Methyl 5-chloro-2-iodobenzoate
Description
Significance of Dihalogenated Aromatic Scaffolds in Synthetic Chemistry
The presence of two different halogen atoms on an aromatic ring, as seen in dihalogenated aromatic scaffolds, offers a distinct synthetic advantage. This "bifunctional" nature allows for selective, sequential reactions. The differing reactivity of various halogens (e.g., iodine, bromine, chlorine) towards catalysts, typically those based on palladium or copper, enables chemists to control which halogen participates in a given reaction. For instance, the carbon-iodine bond is generally more reactive than the carbon-chlorine bond in many catalytic cycles, allowing for a reaction to occur at the iodo-substituted position while leaving the chloro-substituted position intact for a subsequent, different transformation. This stepwise functionalization is crucial for the efficient and controlled synthesis of highly substituted and complex molecules.
Research Context of Methyl 5-chloro-2-iodobenzoate as a Bifunctional Building Block
This compound, with its chloro and iodo substituents, is a prime example of a bifunctional building block. The distinct reactivities of the iodine and chlorine atoms make it a valuable tool in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. mdpi-res.com Researchers utilize this compound to introduce different groups at two specific positions on the benzene (B151609) ring in a controlled manner. This strategic approach is essential for creating a wide array of complex organic molecules, including those with potential applications in medicinal chemistry and materials science.
Chemical and Physical Properties
This compound is a solid, often appearing as a yellow to red-brown substance. sigmaaldrich.com It is characterized by the following properties:
| Property | Value |
| Molecular Formula | C₈H₆ClIO₂ |
| Molecular Weight | 296.49 g/mol |
| Boiling Point | 295.6 ± 20.0 °C at 760 mmHg |
| Density | 1.837 ± 0.06 g/cm³ |
| CAS Number | 289039-82-3 sigmaaldrich.com |
Interactive Data Table: Key Identifiers
| Identifier | Value |
|---|---|
| IUPAC Name | This compound sigmaaldrich.com |
| InChI | 1S/C8H6ClIO2/c1-12-8(11)6-4-5(9)2-3-7(6)10/h2-4H,1H3 sigmaaldrich.com |
| InChIKey | LNCNRPALSKTJBG-UHFFFAOYSA-N sigmaaldrich.com |
Synthesis and Reactions
The synthesis of this compound can be achieved through various methods, often starting from more readily available precursors. One common synthetic route involves the esterification of 5-chloro-2-iodobenzoic acid. chemsrc.com This transformation is typically carried out by reacting the carboxylic acid with methanol (B129727) in the presence of an acid catalyst. rsc.org
The true synthetic utility of this compound lies in its participation in a diverse range of chemical reactions. Its bifunctional nature allows for selective transformations at either the iodo or chloro positions.
Cross-Coupling Reactions
The carbon-iodine bond in this compound is significantly more reactive than the carbon-chlorine bond in many palladium-catalyzed cross-coupling reactions. This difference in reactivity allows for selective functionalization at the 2-position. For example, in Suzuki-Miyaura coupling reactions, an arylboronic acid can be coupled at the iodo-substituted position while the chloro-substituent remains untouched. This generates a 2-aryl-5-chlorobenzoate derivative, which can then undergo a second cross-coupling reaction at the 5-position under different reaction conditions.
Other Transformations
Beyond cross-coupling, the functional groups of this compound can undergo other transformations. The ester group can be hydrolyzed to the corresponding carboxylic acid, 5-chloro-2-iodobenzoic acid, under basic or acidic conditions. rsc.org This carboxylic acid can then be used in a variety of other reactions, such as amide bond formation.
Applications in Organic Synthesis
The unique structural and reactivity profile of this compound makes it a valuable intermediate in the synthesis of a wide range of complex organic molecules. Its ability to undergo sequential, site-selective functionalization is a key asset for building intricate molecular frameworks.
This compound and its derivatives are utilized in the synthesis of:
Pharmaceutical Intermediates: Halogenated aromatic compounds are crucial building blocks in the synthesis of many active pharmaceutical ingredients (APIs). rsc.org
Agrochemicals: The synthesis of certain pesticides and herbicides relies on halogenated precursors. numberanalytics.com
Advanced Materials: Halogenated aromatics are used in the creation of specialized polymers and dyes. numberanalytics.com
This compound is a powerful and versatile bifunctional building block in modern organic synthesis. The differential reactivity of its chloro and iodo substituents allows for a high degree of control in the construction of complex, highly substituted aromatic compounds. This strategic advantage ensures its continued importance in the fields of medicinal chemistry, materials science, and beyond, enabling the efficient synthesis of novel and valuable molecules.
Structure
3D Structure
Properties
IUPAC Name |
methyl 5-chloro-2-iodobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClIO2/c1-12-8(11)6-4-5(9)2-3-7(6)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNCNRPALSKTJBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClIO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70634639 | |
| Record name | Methyl 5-chloro-2-iodobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70634639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
289039-82-3 | |
| Record name | Benzoic acid, 5-chloro-2-iodo-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=289039-82-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-chloro-2-iodobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70634639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzoic acid, 5-chloro-2-iodo-, methyl ester | |
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Synthetic Methodologies for Methyl 5 Chloro 2 Iodobenzoate
Established Synthetic Routes and Optimizations
Traditional methods for synthesizing Methyl 5-chloro-2-iodobenzoate rely on well-understood organic reactions. These routes have been optimized over time to improve yields and purity, providing reliable access to the compound for research and development.
Regioselective halogenation is a critical strategy for introducing halogen atoms at specific positions on an aromatic ring. In the context of producing this compound, this could involve the direct, controlled iodination of a pre-existing chlorobenzoate or the chlorination of an iodobenzoate. The challenge lies in directing the incoming halogen to the correct position, avoiding the formation of undesired isomers.
Palladium-catalyzed C-H bond activation has emerged as a powerful tool for regioselective halogenation. researchgate.netnih.gov This method uses a directing group within the molecule to guide a palladium catalyst to a specific C-H bond, which is then cleaved and replaced with a halogen atom. For instance, a related synthesis of 2'-iodo-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one was achieved using Pd(OAc)₂ as a catalyst with N-iodosuccinimide (NIS) as the iodine source. nih.gov Such catalyst-controlled approaches offer high regioselectivity, which is often difficult to achieve with traditional electrophilic aromatic substitution.
Another approach involves the use of oxone-halide systems, which can be manipulated to generate active halogenating species for regioselective additions. researchgate.net While not specifically documented for this compound, these modern methods represent potential pathways for its synthesis via direct halogenation of a suitable benzoate (B1203000) ester precursor.
One of the most direct and high-yielding methods to prepare this compound is through the esterification of its corresponding carboxylic acid, 5-chloro-2-iodobenzoic acid. This precursor contains the required halogen atoms in the correct positions on the benzene (B151609) ring.
A common and effective method is the Fischer esterification, though conversion of the carboxylic acid to a more reactive acyl chloride is often preferred to achieve higher yields under milder conditions. A documented procedure involves treating 5-chloro-2-iodobenzoic acid with a chlorinating agent like dichlorosulfoxide (thionyl chloride) in the presence of a catalytic amount of N,N-dimethylformamide (DMF). chemicalbook.com This reaction forms the intermediate 5-chloro-2-iodobenzoyl chloride. The subsequent addition of methanol (B129727) directly yields this compound. This two-step, one-pot process is highly efficient, with reported yields as high as 96% after purification. chemicalbook.com
The table below summarizes a typical reaction based on this protocol.
| Reagent | Molar Amount/Volume | Role |
| 5-chloro-2-iodobenzoic acid | 10.62 mmol | Starting Material |
| Dichlorosulfoxide | 12 mL | Chlorinating Agent |
| N,N-dimethylformamide | 0.6 mL | Catalyst |
| Methanol | 24 mL | Esterifying Agent |
| Product Yield | 96% | Final Result |
This interactive table summarizes the reagents and outcome of a typical esterification process. chemicalbook.com
A versatile and widely reported pathway to this compound begins with more accessible starting materials like methyl 2-aminobenzoate (B8764639) (methyl anthranilate). google.compatsnap.com This multistep approach builds the desired substitution pattern on the aromatic ring through a sequence of reliable reactions.
The synthesis typically proceeds through the following key steps:
Iodination: The starting material, methyl 2-aminobenzoate, undergoes electrophilic iodination to introduce an iodine atom onto the ring. A common reagent for this is a mixture of potassium iodide and potassium iodate (B108269) in the presence of an acid like glacial acetic acid. google.compatsnap.com This step selectively produces methyl 2-amino-5-iodobenzoate.
Sandmeyer Reaction: The amino group of methyl 2-amino-5-iodobenzoate is then converted into a diazonium salt using sodium nitrite (B80452) and a strong acid (e.g., sulfuric acid). google.comechemi.com This diazonium intermediate is subsequently treated with a copper(I) chloride source to replace the diazonium group with a chlorine atom, yielding the target molecule, this compound. google.com
| Step | Starting Material | Key Reagents | Intermediate/Product |
| 1. Iodination | Methyl 2-aminobenzoate | KI, KIO₃, Acetic Acid | Methyl 2-amino-5-iodobenzoate |
| 2. Diazotization | Methyl 2-amino-5-iodobenzoate | NaNO₂, H₂SO₄ | Diazonium Salt Intermediate |
| 3. Sandmeyer Reaction | Diazonium Salt Intermediate | CuCl | This compound |
This interactive table outlines the key stages in the synthesis starting from an aminobenzoate.
Innovations in Green Synthetic Approaches
In line with the principles of green chemistry, recent innovations have focused on developing more environmentally friendly and efficient methods for organic synthesis. These approaches aim to reduce waste, minimize energy consumption, and avoid hazardous solvents.
Catalysis is at the heart of green chemistry, offering pathways that proceed under milder conditions with greater selectivity and efficiency. Heterogeneous catalysts, such as zeolites, have been explored for acylation reactions involving benzoic acids, which can reduce the need for corrosive reagents and simplify product purification. researchgate.net
In the area of halogenation, the development of photosensitization catalysts represents a significant advancement. For example, benzoyl groups themselves have been shown to act as photosensitizers, enabling the direct fluorination of C-H bonds under visible light. rsc.orguni-regensburg.de While this specific application is for fluorination, the underlying principle of using light and a catalyst to drive a reaction under mild conditions is a key area of green chemistry research that could be adapted for other halogenations. The use of such catalytic systems can avoid harsh reagents and high temperatures, contributing to a greener synthetic profile.
Microwave-Assisted Organic Synthesis (MAOS) has become a powerful tool for accelerating chemical reactions, often leading to dramatically reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. chemicaljournals.com The selective absorption of microwave energy by polar molecules results in rapid and uniform heating, which can enhance reaction rates and minimize the formation of byproducts. nih.govresearchgate.net
The application of microwave irradiation has been shown to be effective in various organic transformations, including halogenations and esterifications. For instance, Pd-catalyzed halogenations of 1,4-benzodiazepinones were successfully performed using microwave heating at 100°C for just 15 minutes, a significant reduction in time compared to conventional methods. nih.gov This technique is considered an important approach toward green chemistry as it is more energy-efficient and often allows for solvent-free reactions. chemicaljournals.com The synthesis of this compound, particularly in the esterification or catalyzed halogenation steps, could foreseeably benefit from MAOS to improve efficiency and align with green chemistry principles.
| Feature | Conventional Heating | Microwave-Assisted Organic Synthesis (MAOS) |
| Heating Mechanism | Conduction/Convection (Slow, non-uniform) | Direct interaction with polar molecules (Rapid, uniform) |
| Reaction Time | Hours to days | Seconds to minutes |
| Yield | Often moderate | Often higher |
| Side Reactions | More prevalent due to prolonged heating | Minimized due to shorter reaction times |
| Energy Efficiency | Lower | Higher |
This interactive table compares the key features of conventional heating versus MAOS in organic synthesis. chemicaljournals.comresearchgate.net
Solvent-Free and Mechanochemical Synthesis Protocols
In the pursuit of greener and more sustainable chemical manufacturing, solvent-free and mechanochemical synthesis methodologies have emerged as promising alternatives to conventional solvent-based processes. These approaches aim to reduce or eliminate the use of hazardous organic solvents, thereby minimizing environmental impact and improving process safety and efficiency. While specific documented protocols for the solvent-free or mechanochemical synthesis of this compound are not extensively reported, general methodologies developed for the esterification of aromatic and halogenated benzoic acids are applicable.
Solvent-free synthesis is typically achieved by running reactions at elevated temperatures with a solid catalyst or by using one of the reactants in excess to act as the reaction medium. Mechanochemistry, on the other hand, utilizes mechanical energy, often through ball milling, to initiate and sustain chemical reactions in the solid state.
Research Findings in Solvent-Free Esterification
Studies have demonstrated the effective use of solid acid catalysts for the solvent-free esterification of substituted benzoic acids. One such approach involves the use of a modified Montmorillonite K10 clay, activated with orthophosphoric acid (PMK), to catalyze the reaction between benzoic acids and alcohols. This heterogeneous catalyst facilitates the reaction under solvent-free conditions at reflux temperatures. Research has shown that benzoic acids bearing either electron-donating or electron-withdrawing groups can undergo smooth esterification with alcohols like methanol and benzyl (B1604629) alcohol, achieving high yields. ijstr.org
The general applicability of this method to substituted benzoic acids suggests its potential for the synthesis of this compound from 5-chloro-2-iodobenzoic acid and methanol. The key findings from a study on various substituted benzoic acids are summarized below.
Table 1: Solvent-Free Esterification of Substituted Benzoic Acids with Methanol using PMK Catalyst This table is generated based on data for analogous compounds and illustrates the general applicability of the method.
| Entry | Substituted Benzoic Acid | Product | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | Benzoic acid | Methyl benzoate | 5 | 92 |
| 2 | 4-Nitrobenzoic acid | Methyl 4-nitrobenzoate | 5 | 95 |
| 3 | 4-Chlorobenzoic acid | Methyl 4-chlorobenzoate | 5 | 90 |
| 4 | 4-Methylbenzoic acid | Methyl 4-methylbenzoate | 5 | 88 |
Research Findings in Mechanochemical Esterification
Mechanochemical esterification, particularly through high-speed ball-milling (HSBM), represents another innovative solvent-free approach. This technique has been successfully applied to the synthesis of esters from a variety of carboxylic acids and alcohols at room temperature. nih.gov The reaction is typically carried out in a stainless-steel vial containing stainless steel balls, where the mechanical energy from milling facilitates the chemical transformation.
One reported strategy employs a system of iodine (I₂) and potassium hypophosphite (KH₂PO₂) to achieve the esterification of various carboxylic acids, including those with halogen substituents, within a short grinding time. nih.gov The compatibility of this method with chloro and bromo functional groups indicates its potential for the synthesis of this compound. nih.gov
Table 2: Mechanochemical Esterification of Aromatic Acids with Methanol via HSBM This table is generated based on data for analogous compounds and illustrates the general applicability of the method.
| Entry | Carboxylic Acid | Reagents | Grinding Time (min) | Yield (%) |
|---|---|---|---|---|
| 1 | Benzoic acid | I₂/KH₂PO₂ | 20 | 91 |
| 2 | 4-Chlorobenzoic acid | I₂/KH₂PO₂ | 20 | 88 |
| 3 | 4-Bromobenzoic acid | I₂/KH₂PO₂ | 20 | 85 |
| 4 | 2-Naphthoic acid | I₂/KH₂PO₂ | 20 | 85 |
These solvent-free and mechanochemical methodologies offer significant advantages in terms of reduced waste, milder reaction conditions, and often shorter reaction times compared to traditional methods. While direct application to this compound needs specific experimental validation, the existing research on similar halogenated aromatic systems provides a strong foundation for the development of such eco-friendly synthetic routes.
Reactivity and Chemical Transformations of Methyl 5 Chloro 2 Iodobenzoate
Cross-Coupling Reactions Involving Carbon-Halogen Bonds
Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. Methyl 5-chloro-2-iodobenzoate, with its distinct halogen atoms, is an excellent substrate for these reactions.
Palladium catalysts are widely employed in cross-coupling reactions due to their high efficiency and functional group tolerance.
The Suzuki-Miyaura coupling is a powerful method for constructing biaryl compounds, a common motif in pharmaceuticals and materials science. gre.ac.ukresearchgate.net This reaction typically involves the palladium-catalyzed coupling of an organoboron reagent with an aryl halide. libretexts.org In the case of this compound, the greater reactivity of the carbon-iodine bond allows for selective coupling at this position.
The general catalytic cycle for the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. libretexts.org The choice of palladium precursor, ligand, base, and solvent can significantly influence the reaction's efficiency. organic-chemistry.org For instance, palladium acetate (B1210297) (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are common palladium sources. wuxiapptec.comrsc.org
Research has demonstrated the successful use of this compound in Suzuki-Miyaura couplings to synthesize a variety of biphenyl (B1667301) derivatives. rsc.orgasianpubs.org These reactions are often carried out in solvent systems like a mixture of tetrahydrofuran (B95107) (THF) and water, with a base such as potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄). rsc.org The reaction conditions can be tailored to favor the formation of the desired product in high yields. google.com
Table 1: Examples of Suzuki-Miyaura Coupling Reactions with Aryl Halides
| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Product | Yield (%) |
| 2-Iodo-4-nitrofluorobenzene | Arylboronic acid | Pd catalyst, PPh₃ | - | Dioxane | 2'-Bromo-2-fluoro-5-nitro-1,1'-biphenyl | 81 |
| 1-Bromo-4-iodobenzene | Phenylboronic acid | Various Pd catalysts | Various | Various | 4-Bromo-1,1'-biphenyl | Varies |
| Aryl Halide 1 | Fluorinated boronic acids 7 | Pd catalyst complex | K₃PO₄ | THF/water | Fluorinated biphenyl 24 | - |
Data sourced from multiple studies to illustrate the versatility of the Suzuki-Miyaura coupling. rsc.orgasianpubs.org
The Ullmann reaction is a classic method for forming aryl-aryl bonds, traditionally using copper catalysis at high temperatures. organic-chemistry.org Modern variations, often referred to as Ullmann-type reactions, can be catalyzed by palladium and other transition metals under milder conditions. acs.orgmdpi.com These reactions can be used for the synthesis of symmetrical and unsymmetrical biaryls. organic-chemistry.orgunito.it
While the classic Ullmann reaction involves the coupling of two molecules of an aryl halide in the presence of copper, palladium-catalyzed versions can couple an aryl halide with another aromatic compound. organic-chemistry.orgacs.org The mechanism of the palladium-catalyzed Ullmann-type reaction is similar to other cross-coupling reactions, involving oxidative addition, transmetalation (or a related process), and reductive elimination.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for the synthesis of arylamines, which are important intermediates in medicinal chemistry and materials science. libretexts.org
The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to form the C-N bond. libretexts.org The choice of ligand is crucial for the success of this reaction, with bulky, electron-rich phosphine (B1218219) ligands often being the most effective. wuxiapptec.comchemrxiv.org Common palladium precursors include Pd(OAc)₂ and Pd₂(dba)₃. wuxiapptec.com A variety of bases can be used, with sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) being common choices. wuxiapptec.comlibretexts.org
While direct examples of Buchwald-Hartwig amination with this compound are not extensively detailed in the provided search results, the general principles of this reaction are applicable. The higher reactivity of the C-I bond would likely lead to selective amination at the 2-position. The reaction conditions, including the choice of palladium precursor, ligand, and base, would need to be optimized for this specific substrate. semanticscholar.org
Table 2: Key Parameters in Buchwald-Hartwig Amination
| Parameter | Common Choices | Role in Reaction |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Palladacycle precatalysts | Active catalyst precursor |
| Ligand | Bulky, electron-rich phosphines (e.g., XantPhos, BrettPhos) | Stabilizes Pd complex, promotes key steps |
| Base | NaOtBu, K₂CO₃, Cs₂CO₃, DBU | Deprotonates the amine |
| Solvent | Toluene (B28343), Dioxane, THF | Solubilizes reactants and catalyst |
This table summarizes general conditions applicable to Buchwald-Hartwig aminations. wuxiapptec.comlibretexts.orgchemrxiv.org
While palladium catalysis is dominant, other metals and methods have been developed for cross-coupling reactions.
Copper-mediated coupling reactions, particularly Ullmann-type reactions, have a long history and continue to be developed. organic-chemistry.orgacs.orgrsc.org Copper catalysis can be advantageous due to the lower cost and toxicity of copper compared to palladium. researchgate.net Copper-catalyzed cross-coupling reactions can be used to form C-C, C-N, C-O, and C-S bonds. acs.orgresearchgate.netorganic-chemistry.org For instance, copper(I) iodide (CuI) is a common catalyst for these transformations. sharif.edu
Electrochemical methods offer a "greener" alternative to traditional cross-coupling reactions by using electricity to drive the reaction, often avoiding the need for stoichiometric metal reagents. researchgate.net These reactions can proceed through various mechanisms, including those involving single electron transfer.
Single Electron Transfer (SET) is a fundamental process in many chemical reactions, including some cross-coupling reactions. nih.govrsc.org In a SET mechanism, an electron is transferred from a donor to an acceptor molecule, generating radical ions that can then react further. scispace.com This pathway can be an alternative to the more common two-electron oxidative addition/reductive elimination cycles in transition metal catalysis.
Mechanistic studies, often employing techniques like cyclic voltammetry and computational methods, are used to investigate the role of SET in these reactions. nih.govrsc.org For example, in some copper-catalyzed reactions, a SET from a Cu(I) species to the aryl halide has been proposed to initiate the reaction. rsc.org The resulting aryl radical can then participate in the bond-forming steps. The study of SET pathways is crucial for understanding and optimizing these reactions, potentially leading to the development of new and more efficient synthetic methods. researchgate.netrsc.org
Non-Palladium Catalyzed Cross-Coupling Reactions (e.g., Copper-Mediated, Electrochemical)
Derivatization and Functional Group Interconversion Strategies
The primary sites for derivatization on this compound are the carbon-iodine bond and the methyl ester. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in transition-metal-catalyzed cross-coupling reactions, allowing for selective functionalization.
Key derivatization strategies include:
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is widely used to form carbon-carbon bonds by coupling the aryl iodide with an organoboron species, such as a boronic acid or ester. wikipedia.orglibretexts.org This method allows for the introduction of a wide variety of aryl, heteroaryl, or vinyl substituents at the 2-position, offering a direct route to substituted biphenyls and styrenes. wikipedia.org The reaction typically involves a palladium catalyst, a base, and proceeds through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. libretexts.org
Sonogashira Coupling: This reaction provides a powerful method for forming C(sp²)–C(sp) bonds by coupling the aryl iodide with a terminal alkyne. wikipedia.orglibretexts.org It is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org This strategy is instrumental in synthesizing arylalkynes, which are versatile intermediates for further transformations, including the synthesis of heterocycles. organic-chemistry.org
Functional group interconversion typically focuses on the methyl ester. Standard synthetic procedures can be employed to modify this group:
Hydrolysis: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid (5-chloro-2-iodobenzoic acid) under basic or acidic conditions. This transformation allows for subsequent reactions such as amide bond formation or other carboxylic acid derivatizations.
Transesterification: The methyl ester can be converted to other esters by reaction with a different alcohol in the presence of an acid or base catalyst.
These derivatization techniques are foundational for utilizing this compound as a building block in the synthesis of complex organic molecules, including pharmaceuticals and materials. wikipedia.org
Cyclization and Annulation Reactions to Form Heterocyclic Systems
The ortho-relationship between the iodine atom and the methyl ester group makes this compound and its derivatives excellent substrates for cyclization reactions to generate fused heterocyclic systems.
A common and powerful strategy involves a sequential cross-coupling and cyclization process. For instance, a Sonogashira coupling of this compound with a terminal alkyne yields a 2-alkynylbenzoate intermediate. This intermediate can then undergo an intramolecular cyclization reaction. Depending on the reaction conditions and the structure of the alkyne, various heterocyclic cores can be constructed. For example, related 2-alkynylaryl compounds are known precursors for the synthesis of substituted indoles, benzofurans, and isoquinolones. organic-chemistry.org
Additionally, ortho-iodobenzoates can participate directly in cyclization reactions. For example, methyl 2-iodobenzoate (B1229623) is known to undergo cobalt-catalyzed cyclization with aldehydes to furnish phthalide (B148349) derivatives. This type of transformation builds a new lactone ring fused to the existing benzene (B151609) ring. Annulation reactions, where a new ring is formed onto the existing aromatic scaffold, can also be envisioned using derivatives of this compound. The strategic placement of reactive handles via initial derivatization reactions (as described in section 3.2) provides the necessary functionality to direct these ring-forming events.
Enzymatic Transformations of Halogenated Benzoate (B1203000) Esters
Biocatalysis offers a green and highly selective alternative to traditional chemical methods for the transformation of halogenated aromatic compounds. Rieske non-heme iron dioxygenases, such as toluene dioxygenase (TDO), are particularly notable for their ability to catalyze the dearomatizing cis-dihydroxylation of a wide range of aromatic substrates. normalesup.org
Research has shown that whole-cell fermentation using recombinant E. coli expressing the toluene dioxygenase (TDO) enzyme can metabolize halogen-substituted methyl benzoate esters. nih.govresearchgate.net Studies on a series of mono-halogenated methyl benzoates revealed that the enzyme selectively metabolizes ortho-substituted substrates, while meta- and para-substituted analogues are not transformed. nih.gov
Specifically, the microbial dihydroxylation of methyl 2-iodobenzoate using TDO has been shown to produce a nonracemic iodocyclohexene carboxylate intermediate. This enzymatic reaction introduces two hydroxyl groups across a double bond in the aromatic ring, breaking the aromaticity and creating a chiral cis-dihydrodiol. This metabolite is a valuable chiral building block for asymmetric synthesis. researchgate.net
The regioselectivity and stereochemistry of the dihydroxylation reaction are key features of biocatalytic transformations. The reaction catalyzed by TDO is highly stereoselective, consistently producing a cis-diol.
However, the regioselectivity—the position on the aromatic ring where dihydroxylation occurs—is strongly influenced by the nature of the substituent. For ortho-halogenated methyl benzoates, the size of the halogen atom plays a critical role. While methyl 2-fluorobenzoate (B1215865) yields a single diol product regioselectively, the larger halogen substituents in methyl 2-chloro-, methyl 2-bromo-, and methyl 2-iodobenzoate each lead to the formation of a mixture of regioisomers. nih.govresearchgate.net The enzymatic system exhibits lower specificity for these substrates, attacking different double bonds in the aromatic ring. It has also been noted that toluate dioxygenase (TADO), a related enzyme, shows much lower specificity for ortho-substituted benzoates compared to their meta or para counterparts. nih.gov
The influence of the ortho-halogen substituent on the regioselectivity of TDO-mediated dihydroxylation is summarized in the table below.
| Substrate | Regioselectivity Outcome | Reference |
|---|---|---|
| Methyl 2-fluorobenzoate | Forms a single diol product | nih.gov |
| Methyl 2-chlorobenzoate | Forms a mixture of regioisomers | nih.govresearchgate.net |
| Methyl 2-bromobenzoate | Forms a mixture of regioisomers | nih.gov |
| Methyl 2-iodobenzoate | Forms a mixture of regioisomers | nih.govresearchgate.net |
For this compound, it can be inferred that TDO would catalyze cis-dihydroxylation, but the reaction would likely yield a complex mixture of regioisomeric products due to the presence of the large ortho-iodo substituent.
Advanced Spectroscopic Characterization and Structural Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for determining the precise molecular structure of Methyl 5-chloro-2-iodobenzoate by mapping the carbon-hydrogen framework.
The ¹H and ¹³C NMR spectra are dictated by the electronic environment of each nucleus, which is heavily influenced by the substituents on the benzene (B151609) ring: the electron-withdrawing iodo, chloro, and methyl ester groups. jove.com
¹H NMR Spectroscopy: The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the protons at the C-3, C-4, and C-6 positions. The methyl group of the ester will appear as a singlet in the upfield region. The predicted chemical shifts (δ) are influenced by the deshielding effects of the electronegative halogen and carbonyl groups. jove.comwisc.edu
H-6: This proton is ortho to the electron-withdrawing chloro group and meta to the ester group, leading to a downfield shift. It is expected to appear as a doublet due to coupling with H-4 (small meta coupling, J ≈ 2-3 Hz).
H-4: This proton is positioned between the two halogen substituents. It will be split into a doublet of doublets by coupling to H-3 (ortho coupling, J ≈ 8-9 Hz) and H-6 (meta coupling, J ≈ 2-3 Hz).
H-3: This proton is ortho to the bulky and deshielding iodine atom and meta to the chloro group. It is expected to appear as a doublet due to ortho coupling with H-4 (J ≈ 8-9 Hz).
-OCH₃: The methyl protons of the ester group are not coupled to any other protons and will therefore appear as a sharp singlet.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display eight unique signals, corresponding to the six carbons of the benzene ring, the carbonyl carbon, and the methoxy (B1213986) carbon. The chemical shifts are significantly affected by the attached substituents. Carbons directly bonded to electronegative atoms (I, Cl, O) will be shifted downfield. docbrown.info
C=O: The carbonyl carbon of the ester group is expected at the furthest downfield position.
C-2 and C-5: These carbons are directly attached to the iodine and chlorine atoms, respectively. Their chemical shifts are influenced by both electronegativity and heavy atom effects.
C-1: The carbon bearing the ester group.
C-3, C-4, C-6: These are the protonated carbons of the aromatic ring.
-OCH₃: The methoxy carbon signal will appear in the upfield region.
Two-dimensional (2D) NMR experiments are crucial for the unambiguous assignment of the ¹H and ¹³C signals.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, COSY would show cross-peaks connecting adjacent protons on the aromatic ring, confirming their connectivity. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). It would definitively link the ¹H signals of H-3, H-4, and H-6 to their corresponding carbon signals C-3, C-4, and C-6, and the methyl protons to the methoxy carbon.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations (typically 2-3 bonds) between protons and carbons. This is particularly powerful for identifying quaternary carbons and piecing together molecular fragments. Key correlations would confirm the placement of the substituents. researchgate.net
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis
Vibrational spectroscopy probes the functional groups and bond vibrations within the molecule.
Infrared (IR) Spectroscopy: The IR spectrum provides diagnostic absorption bands for the key functional groups. The conjugation of the benzene ring with the ester group influences the position of the carbonyl stretch. spectroscopyonline.com
A strong, sharp absorption band is expected for the C=O stretch of the conjugated ester. spectroscopyonline.comorgchemboulder.com
Aromatic C-H stretching vibrations will appear at wavenumbers just above 3000 cm⁻¹. pressbooks.publibretexts.org
In-ring C=C stretching vibrations of the aromatic ring will produce characteristic bands in the 1600-1450 cm⁻¹ region. pressbooks.publibretexts.org
Two distinct bands corresponding to the asymmetric and symmetric C-O-C stretching of the ester group will be prominent. spectroscopyonline.comorgchemboulder.com
Stretching vibrations for the C-Cl and C-I bonds are expected in the fingerprint region, with the C-I stretch appearing at a very low wavenumber due to the large mass of the iodine atom. libretexts.org
Raman Spectroscopy: Raman spectroscopy is complementary to IR and is particularly sensitive to symmetric vibrations and bonds involving heavy atoms. The symmetric "breathing" mode of the aromatic ring is expected to be a strong Raman signal. The C-I and C-Cl bonds, due to their polarizability, should also yield characteristic and readily identifiable signals in the Raman spectrum. mdpi.comresearchgate.netphysicsopenlab.org
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for predicting the electronic properties of molecules. A DFT study of Methyl 5-chloro-2-iodobenzoate would typically involve calculations to determine its optimized geometry, electron density distribution, and various electronic properties that govern its reactivity.
Key parameters that would be investigated include:
Optimized Molecular Geometry: Determining the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.
Mulliken and Natural Population Analysis (NPA): Calculating the partial charges on each atom to identify electrophilic and nucleophilic sites.
Molecular Electrostatic Potential (MEP): Mapping the electrostatic potential onto the electron density surface to visualize regions of positive and negative potential, which are indicative of sites for electrophilic and nucleophilic attack, respectively.
Without specific studies, no data tables for these properties can be presented.
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and spatial distribution of these orbitals are critical in determining the nature of chemical reactions.
An FMO analysis of this compound would involve:
Calculation of HOMO and LUMO energies: The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity).
Visualization of HOMO and LUMO distributions: Mapping the locations of these orbitals on the molecular structure to predict the most likely sites for reaction. The HOMO is often localized on atoms with lone pairs or pi bonds, while the LUMO is typically found on atoms that can accept electron density.
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.
As no published FMO analyses for this compound are available, a data table of HOMO-LUMO energies and their gap cannot be provided.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional shape and flexibility of a molecule are crucial to its function and reactivity. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the potential energy surface and dynamic behavior of molecules.
For this compound, these studies would aim to:
Identify stable conformers: By systematically rotating the rotatable bonds (e.g., the C-C bond connecting the ester group to the ring and the C-O bond of the methoxy (B1213986) group), researchers could identify the low-energy conformations of the molecule.
Determine rotational barriers: Calculating the energy required to rotate around specific bonds would provide insight into the molecule's flexibility.
Simulate molecular motion: MD simulations would model the movement of atoms over time, providing a dynamic picture of the molecule's conformational landscape and its interactions with a solvent or other molecules.
In the absence of such studies, no data on the relative energies of different conformers or rotational energy barriers can be presented.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is an invaluable tool for investigating the step-by-step pathways of chemical reactions, known as reaction mechanisms. By calculating the energies of reactants, transition states, and products, chemists can predict the feasibility and selectivity of a reaction.
For reactions involving this compound, computational studies could:
Map potential energy surfaces: To identify the lowest energy pathway from reactants to products.
Locate and characterize transition states: The transition state is the highest energy point along the reaction coordinate and is critical for determining the reaction rate.
Calculate activation energies: The energy difference between the reactants and the transition state determines how fast a reaction will proceed.
Investigate the role of catalysts: Computational models can be used to understand how a catalyst interacts with the reactants to lower the activation energy and speed up the reaction.
As there are no published computational studies on the reaction mechanisms of this compound, a detailed discussion or data table of activation energies and reaction enthalpies is not possible.
Applications in Advanced Organic Synthesis and Translational Research
Role as a Key Intermediate in Complex Organic Synthesis
The strategic placement of two different halogen atoms on the benzene (B151609) ring of Methyl 5-chloro-2-iodobenzoate makes it an ideal substrate for sequential, site-selective cross-coupling reactions. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond towards catalytic systems, particularly those based on palladium. This reactivity difference allows for the selective functionalization of the ortho position (relative to the ester) via reactions like the Suzuki-Miyaura or Sonogashira coupling, while leaving the chloro group at the meta position intact for subsequent transformations.
This differential reactivity is crucial for the convergent synthesis of complex molecules, where different fragments are introduced in a stepwise manner. For example, an aryl or alkynyl group can be introduced at the C-2 position via a palladium-catalyzed reaction. The resulting product, now containing a newly formed carbon-carbon bond and the preserved chloro and ester functionalities, can be subjected to a second coupling reaction at the C-5 position under different conditions or with a different catalyst system. This stepwise approach provides precise control over the final molecular structure, which is essential in the total synthesis of natural products and other complex organic targets.
Table 1: Selective Cross-Coupling Reactions of Dihalogenated Benzoates
| Reaction Type | Position of Reactivity | Typical Catalyst | Coupling Partner | Resulting Structure |
|---|---|---|---|---|
| Sonogashira Coupling | C-I bond | Pd(PPh₃)₂Cl₂ / CuI | Terminal Alkyne | 2-Alkynyl-5-chlorobenzoate |
Precursor for Pharmaceutical Compounds and Medicinal Chemistry Targets
The structural motifs present in this compound are frequently found in biologically active molecules. Its role as a precursor is particularly notable in the synthesis of modern pharmaceuticals. The 2-chloro-5-iodobenzoic acid core, directly obtainable from the methyl ester via hydrolysis, is a key intermediate in the synthesis of Dapagliflozin, a widely used medication for the treatment of type 2 diabetes. kennesaw.edu
Dapagliflozin is a sodium-glucose cotransporter 2 (SGLT2) inhibitor, and its structure features a C-glycoside linked to a diarylmethane moiety. The 5-chloro-substituted phenyl ring of this diarylmethane portion is derived from intermediates like 2-chloro-5-iodobenzoic acid. kennesaw.edu The synthesis involves coupling this halogenated benzoic acid derivative with a protected glucose molecule and another aromatic fragment, highlighting the compound's importance in constructing the specific scaffold required for therapeutic activity.
Beyond its use in specific drug syntheses, this compound serves as a versatile scaffold for generating libraries of drug-like molecules in medicinal chemistry research. The ability to perform selective modifications at the ortho and meta positions allows chemists to systematically alter the structure of a lead compound to explore structure-activity relationships (SAR).
By employing a range of coupling partners in Suzuki, Sonogashira, or other cross-coupling reactions, a diverse set of substituents can be introduced onto the chlorobenzoate core. This modular approach accelerates the drug discovery process by enabling the rapid synthesis of numerous analogs for biological screening. The resulting compounds can be evaluated for their efficacy against various biological targets, such as enzymes or receptors, helping to identify new therapeutic candidates.
Retinoid-X-Receptors (RXRs) are nuclear receptors that play a critical role in regulating gene expression related to cell differentiation, proliferation, and apoptosis. Ligands that modulate RXR activity are of significant interest for cancer therapy. Bexarotene (B63655), an FDA-approved drug for treating cutaneous T-cell lymphoma, is a selective RXR agonist. chemicalbook.comrsc.org
Research in this area has focused on synthesizing novel analogs of bexarotene to improve its therapeutic profile. chemicalbook.com Halogenated benzoic acid derivatives are key building blocks in the synthesis of these analogs. chemicalbook.comrsc.org For instance, studies have described the synthesis of bexarotene analogs where halogen atoms are strategically placed on the benzoic acid ring to enhance binding affinity and selectivity for RXR. chemicalbook.comrsc.org While not always explicitly mentioning this compound, the synthetic strategies often rely on similarly substituted precursors, such as fluorinated or chlorinated iodobenzoic acids, which undergo Sonogashira coupling with the other half of the bexarotene molecule. chemicalbook.comresearchgate.net This underscores the importance of building blocks like this compound in the rational design of new RXR modulators. The synthesis of a fluorine-18-labeled bexarotene analog for PET imaging, for example, started from a halogenated benzoic acid derivative, demonstrating the utility of such scaffolds in creating advanced research tools. rsc.org
Table 2: Research Findings on Halogenated Bexarotene Analogs
| Research Focus | Key Building Block Type | Synthetic Method | Finding | Reference |
|---|---|---|---|---|
| Novel RXR Agonists | Halogenated Benzoic Acids | Sonogashira Coupling | Halogen substitution on the benzoic acid ring can increase binding and activation of RXR. | chemicalbook.comrsc.org |
Building Block for Novel Organic Materials and Polymers
The difunctional nature of this compound makes it a potential monomer for the synthesis of novel organic materials and conjugated polymers. Conjugated polymers are of great interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). chemicalbook.com
The synthesis of such polymers often relies on polycondensation reactions involving dihalogenated monomers. nih.govnih.gov this compound, with its two distinct halogen handles, could theoretically be used in stepwise polymerization processes. For example, one could envision a selective polymerization via Suzuki or Stille coupling at the more reactive iodo position, followed by a post-polymerization modification or a second polymerization step involving the chloro group. This could lead to the formation of well-defined, complex polymer architectures. While specific examples of polymers derived directly from this compound are not widely reported, the established chemistry of direct arylation polymerization (DAP) with dihalogenated monomers provides a clear blueprint for its potential use in materials science. nih.govnih.gov
Synthesis of Specialized Chemical Probes and Research Reagents
Chemical probes are small molecules used to study and manipulate biological systems. They often consist of a core scaffold that recognizes a specific biological target, linked to a reporter group (like a fluorescent dye) or an affinity tag (like biotin). The versatile reactivity of this compound makes it an attractive starting point for the synthesis of such specialized reagents.
The iodo group can be readily functionalized using palladium-catalyzed cross-coupling reactions to attach a reporter molecule or a linker for immobilization on a solid support. For example, a Sonogashira coupling could be used to introduce an alkyne-containing fluorophore. Subsequently, the ester group could be hydrolyzed to the carboxylic acid and coupled to a biomolecule, or the chloro group could be used for further modification. This modular approach allows for the rational design of chemical probes to investigate protein function, visualize cellular processes, or identify new drug targets. While the direct application of this compound in published probe synthesis is not prominent, its structure represents a viable scaffold for creating such custom research tools. researchgate.net
Environmental and Sustainability Considerations in Compound Production and Utilization
Adherence to Green Chemistry Principles in Process Design
The ethos of green chemistry is to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. While specific green synthesis routes for Methyl 5-chloro-2-iodobenzoate are not extensively documented in publicly available literature, the principles of green chemistry provide a framework for evaluating and improving traditional synthetic methods.
A common route to this compound is the esterification of 5-chloro-2-iodobenzoic acid. This precursor is often synthesized via a Sandmeyer reaction, which traditionally involves diazotization of an aniline (B41778) derivative followed by reaction with an iodide salt. wikipedia.org Greener alternatives to the Sandmeyer reaction are being explored, which aim to reduce the use of harsh acids and nitrite (B80452) salts, potentially offering a more sustainable route to the key precursor of this compound. nih.govacs.orgorganic-chemistry.org
The esterification step itself can be assessed against green chemistry principles. Traditional methods may employ reagents like thionyl chloride to activate the carboxylic acid, a process that is effective but generates stoichiometric amounts of acidic and gaseous byproducts. masterorganicchemistry.com A greener process design would focus on catalytic methods that avoid such stoichiometric reagents, minimize energy consumption, and utilize safer solvents.
Atom Economy and Waste Minimization in Synthetic Pathways
Atom economy is a core metric in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. An ideal reaction would have 100% atom economy, meaning all atoms from the reactants are incorporated into the final product.
In a typical synthesis of this compound from 5-chloro-2-iodobenzoic acid and methanol (B129727) using a reagent like thionyl chloride (SOCl₂), the atom economy is significantly less than 100%. The reaction produces sulfur dioxide (SO₂) and hydrochloric acid (HCl) as byproducts, which constitute waste. masterorganicchemistry.com
Theoretical Atom Economy Calculation for a Traditional Esterification:
| Reactants | Molecular Formula | Molecular Weight ( g/mol ) |
| 5-chloro-2-iodobenzoic acid | C₇H₄ClIO₂ | 282.46 |
| Methanol | CH₄O | 32.04 |
| Total Reactant Mass | 314.50 |
| Product | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C₈H₆ClIO₂ | 296.49 |
Atom Economy (%) = (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100
In a simplified esterification (without considering the activating agent for clarity), the atom economy would be high. However, the inclusion of stoichiometric activating agents drastically reduces it. For instance, the use of thionyl chloride introduces significant waste that is not incorporated into the final product.
Waste minimization strategies would therefore focus on replacing such reagents with catalytic alternatives. Furthermore, the synthesis of the 5-chloro-2-iodobenzoic acid precursor, often via the Sandmeyer reaction, also presents challenges in waste minimization due to the generation of inorganic salts and other byproducts. nih.gov Modern approaches to the Sandmeyer reaction aim to improve its environmental profile by reducing these waste streams. organic-chemistry.org
Development of Recyclable Catalytic Systems
The use of catalysts is a cornerstone of green chemistry, as they can increase reaction efficiency and reduce waste by enabling alternative reaction pathways with lower activation energies. In the context of this compound synthesis, the development of recyclable catalytic systems for the esterification step is a key area of improvement.
For the esterification of benzoic acids, various recyclable catalysts have been investigated, including:
Deep Eutectic Solvents (DESs): These can act as both the solvent and the catalyst and are often biodegradable and have low toxicity. dergipark.org.trdergipark.org.tr
Ion-exchange resins: Materials like Amberlyst-15 have been used as solid acid catalysts in esterification reactions. dergipark.org.tr
Supported catalysts: Loading acidic species onto a solid support like silica (B1680970) or zirconia can create robust and recyclable catalysts. scispace.com
While the direct application of these specific catalysts to the synthesis of this compound is not widely reported, they represent a viable and more sustainable approach compared to traditional methods. The sterically hindered and electronically deactivated nature of 5-chloro-2-iodobenzoic acid would be a key consideration in the design and selection of an appropriate recyclable catalyst.
Solvent Selection and Reduction of Hazardous Byproducts
Solvent selection is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to its environmental impact. The ideal green solvent is non-toxic, non-flammable, derived from renewable resources, and easily recycled.
In the synthesis of this compound and its precursors, chlorinated solvents or polar aprotic solvents like dimethylformamide (DMF) might be used. google.com These solvents are effective but have significant health and environmental drawbacks. Green solvent selection guides can aid in identifying more benign alternatives. For esterification reactions, solvents such as methyl acetate (B1210297), ethyl acetate, and isopropyl acetate are often recommended as greener choices. researchgate.net In some cases, solvent-free conditions can be achieved, representing an ideal scenario from a green chemistry perspective. scispace.comresearchgate.net
The reduction of hazardous byproducts is intrinsically linked to the choice of reagents and reaction pathways. As mentioned, the use of thionyl chloride in the esterification of 5-chloro-2-iodobenzoic acid generates sulfur dioxide and hydrogen chloride, both of which are corrosive and hazardous gases. masterorganicchemistry.com Shifting to a catalytic process, particularly with a solid acid catalyst, would eliminate the formation of these specific byproducts.
Similarly, in the synthesis of the 5-chloro-2-iodobenzoic acid precursor via a Sandmeyer-type reaction, traditional methods can produce nitrogen oxides and other hazardous waste. wikipedia.org Greener methodologies, such as those using alternative diazotization agents or performing the reaction in aqueous media, can significantly reduce the generation of these harmful substances. acs.org
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 5-chloro-2-iodobenzoate, and what critical parameters influence reaction efficiency?
- Methodology : The compound is typically synthesized via esterification of 5-chloro-2-iodobenzoic acid using methanol and a chlorinating agent (e.g., oxalyl chloride). Key parameters include:
- Temperature control : Reactions are performed at 0°C during reagent addition to minimize side reactions, followed by reflux to drive esterification .
- Stoichiometry : A 3:1 molar ratio of oxalyl chloride to precursor ensures complete conversion .
- Workup : Vacuum drying is critical to isolate the pure ester .
Q. How should researchers characterize this compound to confirm structural integrity?
- Analytical workflow :
- Spectroscopy : -/-NMR to verify aromatic substitution patterns (e.g., deshielding at C-2 due to iodine’s electron-withdrawing effect) .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H] at m/z 326.902 (theoretical) .
- Purity assessment : HPLC with UV detection at 254 nm; acceptable purity >95% for synthetic intermediates .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- PPE requirements :
- Gloves : Nitrile or neoprene gloves (tested to EN 374 standards) to prevent dermal exposure .
- Respiratory protection : Use NIOSH-approved masks if ventilation is inadequate due to volatile reagents (e.g., methanol) .
- Waste management : Avoid drainage disposal; collect halogenated waste in sealed containers for incineration .
Advanced Research Questions
Q. How can competing reaction pathways (e.g., dehalogenation or ester hydrolysis) be minimized during iodination of methyl 5-chlorobenzoate precursors?
- Optimization strategies :
- Solvent selection : Use anhydrous DMF or THF to suppress hydrolysis .
- Catalyst screening : Pd/C or CuI catalysts enhance regioselective iodination while reducing C-I bond cleavage .
- pH monitoring : Maintain neutral to slightly basic conditions (pH 7–8) to prevent acid-catalyzed ester degradation .
Q. What strategies improve the stability of this compound under varying storage conditions?
- Degradation analysis :
- Light sensitivity : Store in amber vials at –20°C; UV-Vis studies show >90% stability after 6 months in darkness .
- Thermal stability : TGA data indicates decomposition onset at 150°C; avoid prolonged heating above 80°C .
Q. How does the electronic effects of substituents (Cl, I) influence cross-coupling reactions (e.g., Suzuki-Miyaura) using this compound?
- Mechanistic insights :
- Iodine’s role : The C-I bond’s polarization enhances oxidative addition with Pd(0), accelerating coupling kinetics vs. bromo/chloro analogs .
- Steric effects : Ortho-chloro substituents may hinder transmetalation; computational modeling (DFT) suggests a 15% rate reduction compared to meta-substituted analogs .
Q. What analytical challenges arise in quantifying trace impurities (e.g., deiodinated byproducts) in this compound, and how can they be addressed?
- Detection limits :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
